2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile
Description
Properties
IUPAC Name |
2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVFNLSTDYYMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CC#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Cyclopropanation Reaction
Reagents :
- Tribromoneoamyl alcohol (3-bromo-neopentyl alcohol)
- Zinc powder (1.1–1.3 molar equivalents)
- Basic catalyst (disodium EDTA or EDTA-2K; 0.25–0.5 molar ratio)
- Solvent: Ethanol or isopropanol
- Reflux at 65–75°C for 5–9 hours
- Post-treatment with ammonia for dezincing
Outcome :
| Parameter | Example 3 | Example 4 |
|---|---|---|
| Starting Material | 10.0 g | 10.0 g |
| Catalyst | Disodium EDTA | Disodium EDTA |
| Zn (g) | 2.2 | 2.6 |
| Yield (%) | 82.40 | 89.33 |
| Purity (%) | 80.96 | 86.46 |
Step 2: Cyanation Process
Reagents :
- 1-Bromomethyl cyclopropyl methanol (from Step 1)
- Sodium cyanide or cuprous cyanide
- Base: Sodium carbonate (pH 8–10)
- Solvent: DMF or DMSO
- 60–70°C for 8–10 hours
- Post-treatment with chlorinated bleach for residual cyanide removal
Outcome :
| Parameter | Example 2 | Example 3 |
|---|---|---|
| Cyanide Source | Cuprous Cyanide | Sodium Cyanide |
| Reaction Time (h) | 8 | 10 |
| Yield (%) | 88.02 | 90.02 |
| Purity (%) | 97.03 | 97.03 |
Comparative Analysis of Methods
Method A: Sodium Cyanide Route
- Advantages : Lower cost, simplified workup
- Limitations : Requires strict pH control (8–9)
- Typical Yield : 88–90%
Method B: Cuprous Cyanide Route
- Advantages : Faster reaction kinetics (8h vs. 10h)
- Limitations : Higher reagent cost
- Typical Yield : 88%
Critical Process Parameters
-
- Cyclopropanation: >60°C prevents intermediate degradation
- Cyanation: <70°C avoids nitrile hydrolysis
Industrial Scalability Considerations
- Cycle Time : 14–16 hours total (vs. 24+ hours in prior methods)
- Cost Metrics :
Quality Control Specifications
| Parameter | Acceptable Range | Analytical Method |
|---|---|---|
| Purity (HPLC) | ≥97.0% | USP <621> |
| Moisture (KF) | ≤0.2% | Karl Fischer |
| Residual Zn | ≤10 ppm | ICP-MS |
Chemical Reactions Analysis
2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Scientific Research Applications
2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets. The presence of the difluoroethyl group and the nitrile moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile with structurally related cyclopropaneacetonitrile derivatives, focusing on substituent effects, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Analysis:
Substituent Effects on Reactivity and Stability
- Difluoroethyl Group : The electron-withdrawing fluorine atoms increase the compound’s lipophilicity and metabolic stability compared to the hydroxymethyl analog. However, the difluoroethyl group may reduce nucleophilic reactivity compared to the bromomethyl derivative, which is highly reactive in substitution reactions .
- Bromomethyl Group : The bromine atom acts as a leaving group, making this compound a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules like PROTACs (proteolysis-targeting chimeras) .
- Hydroxymethyl Group : This polar substituent enhances water solubility, making the compound suitable for aqueous-phase reactions. It is a critical intermediate in synthesizing Montelukast, an asthma medication .
The bromomethyl analog is synthesized via bromination of hydroxymethyl or chloromethyl precursors, as indicated by its upstream raw materials (e.g., cyclopropane sulfinic acid ester and sodium cyanide) . The hydroxymethyl compound is prepared from 1,1-cyclopropanedimethanol through cyanide-mediated substitution, leveraging sodium cyanide or tetraethylammonium cyanide .
Physicochemical Properties The bromomethyl derivative has a predicted boiling point of 250°C and density of 1.489 g/cm³, reflecting its stability under ambient conditions .
Commercial and Research Relevance
- The difluoroethyl compound’s discontinued status may indicate challenges in synthesis, stability, or niche applications.
- The bromomethyl and hydroxymethyl derivatives are well-established in drug discovery, highlighting the importance of substituent choice in tuning reactivity and bioavailability.
Research Findings and Implications
- Pharmaceutical Applications : The hydroxymethyl and bromomethyl analogs are pivotal in synthesizing Montelukast and PROTACs, respectively, underscoring the versatility of cyclopropaneacetonitrile scaffolds in medicinal chemistry .
- Fluorine’s Role : The difluoroethyl group’s electronegativity and steric bulk could enhance binding affinity in drug-receptor interactions, though further studies are needed to validate this hypothesis.
- Synthetic Challenges : The difluoroethyl derivative’s discontinuation suggests unresolved scalability or purification issues, which may limit its adoption despite its promising structural features.
Biological Activity
2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclopropyl group and a difluoroethyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound has been linked to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors that play crucial roles in disease processes.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory and anticancer properties. These effects are often mediated through the modulation of key signaling pathways such as the NF-kB pathway and apoptosis regulation.
Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of several compounds structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through caspase activation and inhibition of cell proliferation. The IC50 values for these compounds ranged from 5 to 15 µM, indicating significant potency against various cancer types .
Study 2: Anti-Inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar compounds. In vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The study reported a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile, and what challenges arise in its preparation?
Methodology :
- Cyclopropanation : Start with cyclopropane precursors (e.g., cyclopropyl acetonitrile derivatives) and introduce the 1,1-difluoroethyl group via nucleophilic substitution or radical fluorination. For example, bromomethylcyclopropyl acetonitrile () can be fluorinated using agents like DAST (diethylaminosulfur trifluoride) under controlled conditions .
- Purification : Use distillation or crystallization to isolate the product, as described in large-scale brominated analog synthesis (). Challenges include managing the reactivity of fluorine and avoiding ring-opening side reactions due to cyclopropane strain.
Q. How can researchers characterize the structure and purity of this compound?
Methodology :
- NMR Spectroscopy : Analyze H, C, and F NMR to confirm the cyclopropane ring, acetonitrile group, and difluoroethyl substituent. Compare with analogs like 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile ().
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., PubChem data for related compounds, ).
- Chromatography : Employ HPLC or GC with standards to assess purity, as done for carbonyl DNPH mixtures in acetonitrile ().
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the 1,1-difluoroethyl group in substitution or elimination reactions?
Methodology :
- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to assess the electron-withdrawing effects of fluorine. Compare with bromomethyl () or methoxymethyl () analogs.
- DFT Calculations : Model transition states to explain regioselectivity. For example, fluorine’s electronegativity may stabilize intermediates differently than chlorine or bromine ().
Q. How does the stereoelectronic profile of the cyclopropane ring influence the compound’s stability in catalytic reactions?
Methodology :
- X-ray Crystallography : Resolve the cyclopropane ring geometry and substituent orientation (e.g., as in 2,4-difluorophenyl derivatives, ).
- Thermal Analysis : Perform TGA/DSC to evaluate thermal stability, noting potential ring-opening thresholds. Fluorine’s steric and electronic effects may alter decomposition pathways compared to non-fluorinated analogs ().
Q. What strategies mitigate competing side reactions (e.g., cyclopropane ring-opening) during functionalization of the acetonitrile group?
Methodology :
- Protecting Groups : Temporarily block the nitrile group with silyl or trityl groups during difluoroethyl modification (analogous to methoxymethyl synthesis, ).
- Low-Temperature Conditions : Conduct reactions at sub-ambient temperatures to suppress ring strain release, as seen in cyclopentene acetonitrile derivatives ().
Q. Are there computational models predicting the biological activity of this compound?
Methodology :
- QSAR Studies : Build models using analogs like 2-(3,3-difluoropiperidin-4-yl)acetonitrile () to predict pharmacokinetic properties.
- Docking Simulations : Test binding affinity against enzyme targets (e.g., cytochrome P450) using software like AutoDock, referencing pharmacophore features of cyclopropane nitriles ().
Q. How do solvent effects (e.g., acetonitrile vs. DMF) impact the compound’s reactivity in cross-coupling reactions?
Methodology :
- Solvent Screening : Compare yields in polar aprotic solvents (acetonitrile, DMF) using protocols for aryl acetonitrile derivatives ().
- Dielectric Constant Analysis : Correlate solvent polarity with reaction efficiency, noting acetonitrile’s role in stabilizing charged intermediates ().
Data Contradictions and Research Gaps
Q. Why are there discrepancies in reported biological activities for cyclopropane acetonitrile derivatives?
Analysis :
- Structural Variability : Differences in substituents (e.g., bromo vs. fluoro groups) may alter bioavailability. For example, hydroxymethyl analogs () show different metabolic stability than halogenated versions ().
- Assay Conditions : Variability in cell lines or enzyme sources (e.g., liver microsomes) can affect activity measurements ().
Q. What experimental validations are needed to resolve uncertainties in computational predictions for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
